1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide
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Overview
Description
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is a chemical compound with the molecular formula C11H12N2OS. It is known for its unique structure, which includes a cyano group, a methylphenoxy group, and a dimethylmethanethioamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide typically involves the reaction of 2-cyano-6-methylphenol with N,N-dimethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenoxy and dimethylmethanethioamide groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-2-Cyano-4-methylphenoxy-N,N-dimethylmethanethioamide
- 1-2-Cyano-6-ethylphenoxy-N,N-dimethylmethanethioamide
- 1-2-Cyano-6-methylphenoxy-N,N-diethylmethanethioamide
Uniqueness
1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous .
Properties
IUPAC Name |
O-(2-cyano-6-methylphenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-4-6-9(7-12)10(8)14-11(15)13(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQOTXQRTQTLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC(=S)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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